3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Catalog No.
S983540
CAS No.
871329-51-0
M.F
C12H17BN2O4
M. Wt
264.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-...

CAS Number

871329-51-0

Product Name

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

IUPAC Name

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Molecular Formula

C12H17BN2O4

Molecular Weight

264.09 g/mol

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,14H2,1-4H3

InChI Key

KLYYWEHPIHBBHC-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])N

Chemical Structure and Properties

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound containing an aromatic amine group (aniline) with a nitro group (NO2) attached at the 3 position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached at the 5 position.

Pincol boronic ester groups are functionality commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions which are a type of palladium-catalyzed cross-coupling reaction. PubChem: )

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a specialized organic compound characterized by the presence of a nitro group and a boronic ester moiety. With the molecular formula C13H19BN2O5C_{13}H_{19}BN_{2}O_{5} and a molecular weight of approximately 294.11g/mol294.11\,g/mol, this compound is notable for its unique structural features that facilitate various

  • Oxidation: The nitro group can be reduced to an amine under specific conditions using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The boronic ester can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with aryl halides in the presence of palladium catalysts.
  • Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols .

While 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is not directly employed as a pharmaceutical agent, it plays a crucial role in biological research. Its unique functional groups allow it to act as an enzyme inhibitor and serve as a probe in biochemical assays. Furthermore, it is used as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including cancer .

The synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

  • Acylation of Aniline Derivatives: Aniline derivatives are acylated to introduce the nitro group.
  • Deprotection of Pinacol Ester: This step involves removing protective groups from the boronic ester moiety.
  • Borylation: The introduction of the boronic ester occurs through borylation reactions .

These methods can vary based on specific reaction conditions such as temperature and the choice of solvents.

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications across various fields:

  • Organic Synthesis: It serves as a building block for complex organic molecules through coupling reactions.
  • Biochemical Research: The compound is utilized to study enzyme mechanisms and other biochemical processes.
  • Pharmaceutical Development: It acts as an intermediate in synthesizing compounds that target diseases like cancer .
  • Chemical Industry: Employed in producing advanced materials and reagents for various chemical processes.

Research indicates that 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may interact with biological targets similarly to other compounds containing nitro or boronic acid functionalities. Interaction studies highlight its potential binding capabilities with specific receptors or enzymes due to its structural features. This makes it valuable for developing new therapeutic agents or understanding biochemical pathways .

Several compounds share structural similarities with 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

Compound NameStructural FeaturesUnique Aspects
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineNitro group at position 2Different positional isomer
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)anilineMethyl substitution on nitrogenVariation in nitrogen substitution
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-y)anilineDifferent nitro positioningUnique reactivity profile due to position

Uniqueness: The distinct combination of a nitro group and a boronic ester moiety in 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline allows it to participate in diverse

IUPAC Nomenclature

The compound is systematically named 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting its structural hierarchy. The parent aniline framework bears a nitro group at the 3-position and a pinacol-protected boronic acid moiety at the 5-position. The boronic ester component is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a stable five-membered dioxaborolane ring.

CAS Registry Number

The compound is registered under CAS 871329-51-0, a unique identifier standardized by the Chemical Abstracts Service. This designation facilitates global recognition across chemical databases and literature.

Alternative Names and Synonyms

Common synonyms include:

  • 3-Amino-5-nitrophenylboronic acid pinacol ester (alternative positional numbering).
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitroaniline (reverse substituent priority).
SynonymStructural Basis
Pinacol boronic ester derivativeBoronic acid protected by pinacol group.
Nitro-substituted arylboronateNitro group attached to aromatic ring.

Structural Composition

Molecular Formula and Weight

The compound’s molecular formula is C₁₂H₁₇BN₂O₄, with a calculated molecular weight of 264.09 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₇BN₂O₄
Molecular Weight264.09 g/mol

Structural Features and Functional Groups

The molecule comprises:

  • Aniline core: A benzene ring with an amino group (-NH₂) at the 5-position.
  • Nitro group (-NO₂): Electron-withdrawing substituent at the 3-position.
  • Pinacol-protected boronic acid: A boron atom bonded to two oxygen atoms from the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position.
Functional GroupPositionRole
Nitro (-NO₂)3Electron-withdrawing, directs electrophilic substitution
Pinacol boronate5Stable protecting group for boronic acid
Aniline (-NH₂)5Potential site for further functionalization

Key Bonding and Hybridization

The boron atom in the dioxaborolane ring adopts sp² hybridization in its trigonal planar geometry, with a vacant p orbital enabling Lewis acid behavior. The boronate ester bond exhibits dynamic covalent character, enabling reversible hydrolysis to regenerate the boronic acid under acidic/basic conditions.

Historical Context in Boronate Chemistry

The development of pinacol-protected boronic esters dates to early 20th-century studies on boronate stability. The use of pinacol as a protecting group became widespread in the 1990s due to its superior stability over other diols (e.g., catechol, neopentyl glycol). This compound exemplifies modern strategies to enhance boronic acid shelf life while retaining reactivity in cross-coupling reactions.

Significance in Organic Synthesis

Role in Cross-Coupling Reactions

As a boronic ester, this compound serves as a precursor to boronic acids used in Suzuki-Miyaura couplings. Deprotection under mild acidic conditions regenerates the boronic acid, which pairs with aryl halides in palladium-catalyzed reactions to form biaryl systems.

Directed Ortho-Metallation (DOM)

The nitro group at the 3-position may act as a directing group for C-H functionalization, enabling regioselective installation of additional substituents. This dual functionality (boronic ester and nitro group) allows sequential synthetic transformations.

Wikipedia

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Dates

Modify: 2023-08-16

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